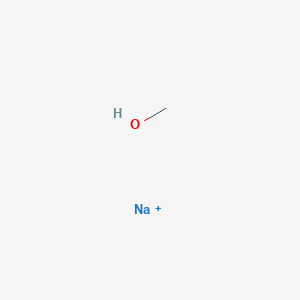
Sodium;methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in various chemical reactions and industrial processes. Sodium methanol is highly reactive and is typically found in a white solid form or as a solution in methanol.
准备方法
Synthetic Routes and Reaction Conditions: Sodium methanol can be synthesized through the reaction of metallic sodium with methanol. This reaction produces sodium methanol and hydrogen gas: [ 2Na + 2CH₃OH \rightarrow 2CH₃ONa + H₂ ]
Industrial Production Methods: In industrial settings, sodium methanol is often produced by reacting sodium hydroxide with methanol. This method is more cost-effective and suitable for large-scale production. The reaction is typically carried out in a reactive distillation column, where gaseous anhydrous methanol is fed into the bottom of the column and contacts countercurrently with a sodium hydroxide-methanol solution .
化学反应分析
Types of Reactions: Sodium methanol undergoes various types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium methanol can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: It can reduce compounds like esters to alcohols.
Substitution: Sodium methanol can react with alkyl halides to form ethers.
Major Products Formed:
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Ethers.
科学研究应用
Sodium methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: Sodium methanol is used in the preparation of various biological reagents and buffers.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates.
Industry: Sodium methanol is used in the production of formaldehyde and acetic acid.
作用机制
The mechanism of action of sodium methanol involves its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the formation of alkoxides and the subsequent reactions with electrophiles .
相似化合物的比较
Sodium Ethanol (CH₃CH₂ONa): Similar to sodium methanol but with an ethyl group instead of a methyl group.
Sodium Propanol (CH₃CH₂CH₂ONa): Similar to sodium methanol but with a propyl group.
Comparison:
Reactivity: Sodium methanol is more reactive than sodium ethanol and sodium propanol due to the smaller size of the methyl group, which allows for easier access to the reactive site.
属性
CAS 编号 |
80923-53-1 |
|---|---|
分子式 |
CH4NaO+ |
分子量 |
55.032 g/mol |
IUPAC 名称 |
sodium;methanol |
InChI |
InChI=1S/CH4O.Na/c1-2;/h2H,1H3;/q;+1 |
InChI 键 |
AKWGTXRLKNHCPP-UHFFFAOYSA-N |
规范 SMILES |
CO.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


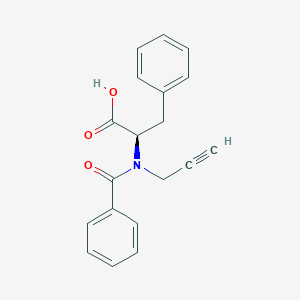
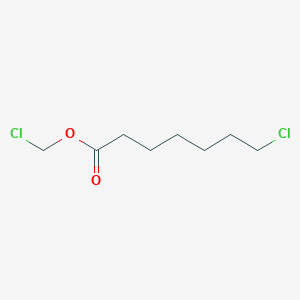
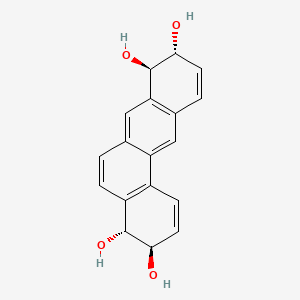
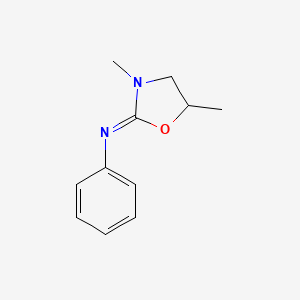
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
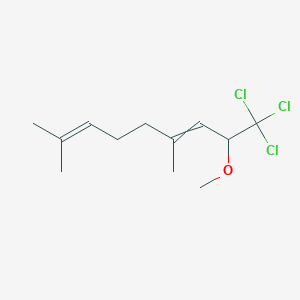
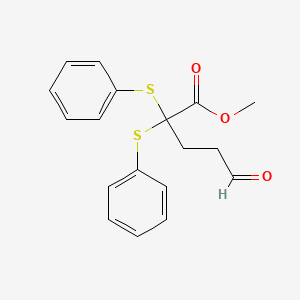
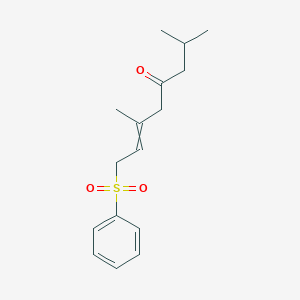
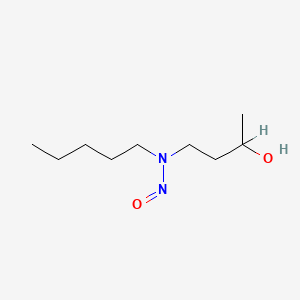
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
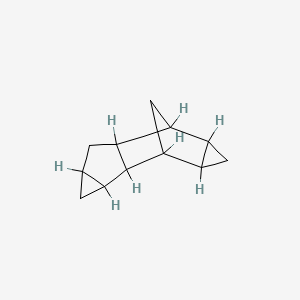
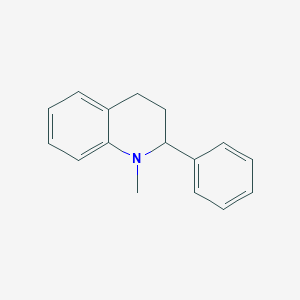
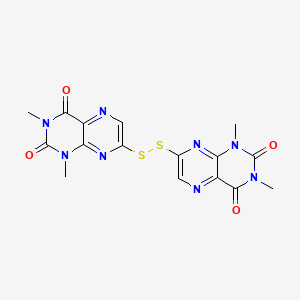
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
